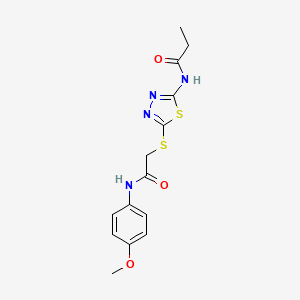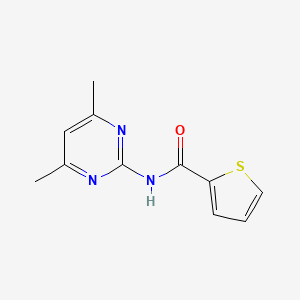
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that combines a pyrimidine ring and a thiophene ring
Mechanism of Action
Target of Action
The primary target of N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses .
Mode of Action
This compound interacts with SIRT2, inhibiting its activity . The compound acts as a SIRT2 inhibitor , with one of the synthesized derivatives showing potent inhibitory activity with an IC50 value of 42 nM .
Biochemical Pathways
The inhibition of SIRT2 affects multiple biochemical pathways. As SIRT2 is involved in cell cycle regulation, autophagy, and immune responses, its inhibition can impact these processes . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with thiophene-2-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as titanium tetrachloride (TiCl4) and a base like pyridine . The reaction conditions usually include refluxing the mixture in an appropriate solvent to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrimidine or thiophene rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyrimidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiophene rings .
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicine: It is being explored for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide: Contains an isoxazole ring in addition to the pyrimidine and thiophene rings.
Uniqueness
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide is unique due to its combination of a pyrimidine ring and a thiophene ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including catalysis, antimicrobial research, and materials science .
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-6-8(2)13-11(12-7)14-10(15)9-4-3-5-16-9/h3-6H,1-2H3,(H,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGORNEYTMPJOSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
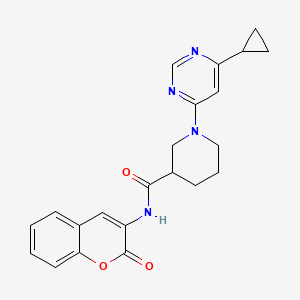




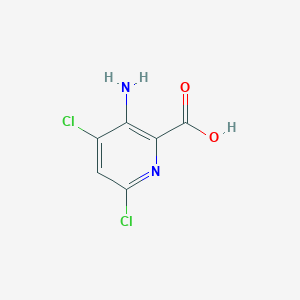
![N-[4-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2355686.png)

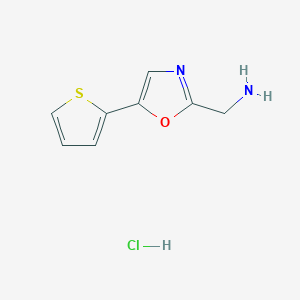

![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)
![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)
